Product packaging for 6-(Methylsulfanyl)pyridin-2-amine(Cat. No.:CAS No. 38240-18-5)

6-(Methylsulfanyl)pyridin-2-amine

Cat. No.: B3133042
CAS No.: 38240-18-5
M. Wt: 140.21 g/mol
InChI Key: HLJREQVAVOEDKZ-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)pyridin-2-amine is a functionalized pyridine derivative of significant interest in medicinal and synthetic chemistry. While direct literature on this specific compound is limited, its core structure is a key intermediate in constructing complex heterocyclic systems . Pyridine-2-amine derivatives, in general, are recognized as valuable scaffolds in drug discovery . The methylsulfanyl (SMe) substituent at the 6-position is a versatile functional handle for further chemical modifications, potentially serving as a precursor to sulfone or sulfoxide groups, which are common in bioactive molecules . Research into closely related compounds shows that amino-cyanopyridine analogues have been identified as IKK-β inhibitors, while other 2-aminopyridine radicals are incorporated into cardiotonic agents like milrinone and HIV-1 specific transcriptase inhibitors . Furthermore, recent research on pyrimidine and pyridine derivatives highlights their potential as modulators of immune receptors like TLR8, indicating a promising area for the development of new anti-inflammatory and antiviral agents . The molecular conformation of such compounds is often stabilized by intermolecular hydrogen bonding, which can influence their crystalline form and physical properties . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2S B3133042 6-(Methylsulfanyl)pyridin-2-amine CAS No. 38240-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylsulfanylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJREQVAVOEDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308109
Record name 6-(Methylthio)-2-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38240-18-5
Record name 6-(Methylthio)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38240-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylthio)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations Involving the 6 Methylsulfanyl Pyridin 2 Amine Scaffold

Direct Synthetic Routes to 6-(Methylsulfanyl)pyridin-2-amine

The construction of the this compound core can be achieved through several direct synthetic methodologies. These approaches primarily focus on the strategic introduction of the methylsulfanyl group onto a pre-existing aminopyridine framework or the construction of the pyridine (B92270) ring itself with the necessary substituents in place.

Synthesis via Nucleophilic Substitution Reactions on Halogenated Pyridines

A prevalent and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a halogen atom, typically bromine or chlorine, from a 6-halopyridin-2-amine derivative. This reaction is facilitated by the electron-withdrawing nature of the pyridine ring, which activates the halogen at the 2- and 6-positions towards nucleophilic attack.

The reaction is commonly carried out using sodium methanethiolate (B1210775) (NaSMe) as the nucleophile. The choice of solvent and reaction conditions can significantly influence the reaction's efficiency and yield. While traditional methods often employ polar aprotic solvents like dimethylformamide (DMF) at ambient or elevated temperatures, recent advancements have demonstrated the utility of microwave-assisted synthesis in more environmentally benign solvents like ethanol (B145695). tandfonline.comtandfonline.com For instance, the mono-substitution of 2,6-dibromopyridine (B144722) with sodium methanethiolate can be achieved in high yield using microwave heating in ethanol. tandfonline.com This method offers advantages in terms of reduced reaction times and potentially higher yields compared to conventional heating. tandfonline.com

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution

Halogenated PyridineNucleophileSolventConditionsYieldReference
2,6-DibromopyridineSodium methanethiolateEthanolMicrowave, 100°C, 15 min93% tandfonline.com
2,6-DibromopyridineSodium methanethiolateEthanolReflux, 3 h63% tandfonline.com
6-Bromo-2-(2-aminoethyl-sulfanyl)pyridineSodium methanethiolateDMFReflux- tandfonline.com
6-Bromo-2-(2-aminoethyl-sulfanyl)pyridineSodium methanethiolateEthanolMicrowave~91% tandfonline.com

Introduction of the Methylsulfanyl Moiety

Beyond the use of halogenated precursors, other strategies exist for introducing the methylsulfanyl group. While less common for the direct synthesis of the parent this compound, these methods are relevant for the synthesis of more complex derivatives. For instance, the reaction of pyridine N-oxides with Grignard reagents can lead to the formation of 2-substituted pyridines. organic-chemistry.org Although not a direct route to the title compound, this highlights the diverse reactivity patterns of the pyridine ring that can be exploited.

Multicomponent Reactions for Scaffold Assembly and Derivatization

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to rapidly assemble complex molecular scaffolds from simple starting materials in a single synthetic operation. These reactions are increasingly being explored for the synthesis and derivatization of substituted pyridine systems.

Pyridine Ring Formation with Methylsulfanyl Precursors

The construction of the pyridine ring itself can be achieved through various cyclization strategies. The Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, ammonia, and a β-ketoester to form a dihydropyridine, which is then oxidized to the corresponding pyridine. youtube.com While not directly employing a methylsulfanyl precursor, this highlights a fundamental approach to pyridine synthesis. More contemporary methods involve transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles, which can assemble the pyridine ring with high efficiency. youtube.com

A more direct approach involves the use of precursors already containing the sulfur functionality. For example, the synthesis of 2-amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitriles has been reported using nitroketenedithioacetal as a sulfur-containing nucleophile in a multi-step reaction sequence. researchgate.net

One-Pot Approaches for Substituted Pyridine Systems

One-pot syntheses that combine several reaction steps without the isolation of intermediates are highly desirable for their efficiency and reduced waste generation. organic-chemistry.orgnih.gov Base-catalyzed three-component reactions of ynals, isocyanates, and amines have been developed for the synthesis of highly substituted pyridines. organic-chemistry.org These methods offer high regioselectivity and functional group tolerance, providing a versatile platform for creating diverse pyridine libraries. organic-chemistry.org While not explicitly demonstrated for this compound, the principles of these one-pot methodologies could potentially be adapted for its synthesis or derivatization.

Chemical Reactivity and Functional Group Interconversions

The this compound scaffold possesses two key reactive sites: the amino group and the methylsulfanyl group. These functional groups can undergo a variety of chemical transformations, allowing for further diversification of the core structure.

The amino group at the 2-position can undergo standard reactions such as acylation, alkylation, and diazotization, leading to a wide range of derivatives. It can also participate in cyclization reactions to form fused heterocyclic systems.

The methylsulfanyl group is particularly interesting due to its potential for oxidation. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone (6-(methylsulfonyl)pyridin-2-amine). This transformation significantly alters the electronic properties of the pyridine ring, making the sulfonyl group a good leaving group in nucleophilic substitution reactions. thieme-connect.com This allows for the introduction of a wide variety of nucleophiles at the 6-position, further expanding the synthetic utility of the scaffold.

Table 2: Chemical Transformations of the this compound Scaffold

Functional GroupReagent/ConditionsProduct TypeReference
MethylsulfanylOxidation (e.g., H₂O₂, KMnO₄)Sulfoxide, Sulfone
AminoReduction-
Amino/SulfonylNucleophilic SubstitutionSubstituted Pyridines

Transformations of the Amine Functionality (e.g., Schiff Base Formation, Amidation, Guanidine (B92328) Derivatives)

The primary amine group in this compound is a key site for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Schiff Base Formation: The reaction of the amine with aldehydes or ketones leads to the formation of Schiff bases, which contain an azomethine (-C=N-) group. science.gov This condensation reaction is typically reversible and can be catalyzed by weak acids or bases. derpharmachemica.com These Schiff bases are not only important intermediates but also exhibit a range of biological activities and are used as ligands in coordination chemistry. science.govderpharmachemica.com

Amidation: The amine functionality can readily undergo amidation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is a fundamental method for creating C-N bonds and introducing acyl groups, which can significantly alter the electronic and steric properties of the parent molecule.

Guanidine Derivatives: The synthesis of guanidine derivatives from this compound can be achieved through several methods. A common approach involves the reaction with a guanylating agent. researchgate.net For instance, the use of reagents like N,N′-diBoc-S-methylisothiourea in the presence of a promoter such as mercury(II) chloride allows for the formation of the guanidine moiety. nih.govmdpi.com Another method involves the condensation of the amine with urea (B33335) derivatives in the presence of a dehydrating agent like phosphoryl chloride. ijpsr.com Guanidine derivatives are of significant interest due to their prevalence in biologically active compounds. nih.gov

Oxidative Chemistry of the Methylsulfanyl Group (e.g., to Sulfinyl and Sulfonyl Derivatives)

The methylsulfanyl group (-SCH₃) of this compound can be selectively oxidized to afford the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. These transformations are valuable as they modulate the electronic properties of the pyridine ring and can influence the biological activity of the resulting compounds.

Oxidation to Sulfoxides: The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis. nih.gov Various oxidizing agents can be employed, including hydrogen peroxide (H₂O₂). The reaction can be catalyzed by various metal complexes or performed under metal-free conditions. organic-chemistry.org For instance, visible-light photoredox catalysis using titanium dioxide and a tertiary amine has been shown to effectively mediate the aerobic oxidation of sulfides to sulfoxides. nih.gov

Oxidation to Sulfones: Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) can yield the corresponding sulfone. Stronger oxidizing agents or harsher reaction conditions are typically required for this transformation. Reagents like potassium permanganate (B83412) (KMnO₄) can be used for this purpose. The resulting 6-(methylsulfonyl)pyridin-2-amine (B3013867) is a key intermediate in the synthesis of various compounds. google.com

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, making it prone to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). stackexchange.comvaia.com The presence of a good leaving group is necessary for this reaction to proceed. While the amino and methylsulfanyl groups are not typical leaving groups, modifications or activation can facilitate SNAr. For instance, the amino group can be transformed into a better leaving group, or the reaction can be catalyzed by transition metals. researchgate.net Ruthenium(II) catalysts have been shown to enable SNAr reactions of aminopyridines with amines by forming a transient η⁶-pyridine complex that acts as an electrophile. thieme-connect.comthieme-connect.de

Electrophilic Aromatic Substitution (EAS): In contrast to benzene, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. rsc.org Reactions typically require harsh conditions and often result in substitution at the 3- and 5-positions. The nitration of pyridine derivatives, for example, can be studied to understand the reactivity and regioselectivity of these reactions. rsc.org The presence of the electron-donating amino group at the 2-position can influence the regiochemical outcome of electrophilic substitution.

Advanced Synthetic Methodologies

Modern organic synthesis increasingly relies on advanced methodologies that offer greater efficiency, selectivity, and sustainability.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Couplings like Buchwald-Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming C-N bonds between aryl halides and amines. wikipedia.org This methodology is applicable to the synthesis of derivatives of this compound. For instance, if a halo-substituted version of the scaffold is available, it can be coupled with various amines. acs.orgnih.govscispace.com The use of specific ligands, such as bidentate phosphines, is often crucial to overcome challenges like catalyst deactivation by the pyridine nitrogen. wikipedia.org Other transition metals like rhodium, iridium, ruthenium, cobalt, and copper also catalyze various cross-coupling reactions involving N-aryl-2-aminopyridines, enabling the construction of a wide range of N-heterocycles. rsc.org

Green Chemistry Principles in the Synthesis of Pyridine Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com In the context of pyridine synthesis, this includes the use of environmentally benign solvents, catalysts, and reaction conditions. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govacs.org

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient as they combine several steps into a single operation, reducing waste and saving time and resources. researchgate.netacs.org The synthesis of highly substituted pyridines can be achieved through such strategies. acs.org

Use of Green Catalysts and Solvents: The development of reusable heterogeneous catalysts, such as metal-organic frameworks (MOFs), and the use of greener solvents like water or ethanol contribute to more sustainable synthetic processes. researchgate.netacs.org Biocatalytic methods, employing enzymes, also offer an environmentally friendly alternative for synthesizing pyridine derivatives. numberanalytics.com

Advanced Spectroscopic and Structural Characterization of 6 Methylsulfanyl Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectra serve as unique "fingerprints" for molecules like 6-(Methylsulfanyl)pyridin-2-amine, with chemical shifts providing critical information about the electronic environment of each proton and carbon atom.

In the ¹H NMR spectrum of a related compound, 2-amino-6-methylpyridine (B158447), the aromatic protons exhibit distinct signals. For instance, in a deuterated chloroform (B151607) solution, the proton signals were observed at approximately 7.29 ppm, 6.48 ppm, and 6.28 ppm. The methyl protons appeared at around 2.36 ppm and the amino protons at 4.6 ppm chemicalbook.com. For this compound, the methylsulfanyl group (-SCH₃) protons would be expected to produce a singlet, typically in the range of 2.0-3.0 ppm. The protons on the pyridine (B92270) ring would show characteristic splitting patterns and chemical shifts influenced by the electron-donating amino group and the electron-withdrawing methylsulfanyl group.

The ¹³C NMR spectrum provides complementary information. In pyridine, the carbon atoms at positions 2, 3, and 4 have characteristic chemical shifts around 150 ppm, 124 ppm, and 136 ppm, respectively testbook.com. For this compound, the carbon attached to the nitrogen of the amino group and the carbon attached to the sulfur of the methylsulfanyl group would show significant shifts. The methyl carbon of the methylsulfanyl group typically appears in the upfield region of the spectrum docbrown.info.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3 6.4 - 6.6 -
H4 7.3 - 7.5 -
H5 6.5 - 6.7 -
NH₂ 4.5 - 5.5 (broad) -
SCH₃ 2.4 - 2.6 -
C2 - 160 - 163
C3 - 108 - 112
C4 - 138 - 142
C5 - 110 - 114
C6 - 155 - 158
SCH₃ - 13 - 16

Note: These are approximate predicted values and can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR and for piecing together the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3-H4 and H4-H5), helping to confirm their positions relative to each other. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal for H3 would show a cross-peak with the signal for the C3 carbon. sdsu.edu

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups in a molecule. In the FTIR spectrum of a related aminopyridine compound, distinct bands for N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. researchgate.net The presence of the methylsulfanyl group would be indicated by C-S stretching vibrations, which are generally weaker and appear in the fingerprint region of the spectrum.

Table 2: Characteristic FTIR Frequencies for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
Amino (N-H) Stretching 3300 - 3500
Aromatic (C-H) Stretching > 3000
Pyridine Ring (C=C, C=N) Stretching 1400 - 1600
Methyl (C-H) Bending ~1450, ~1375

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often to four or five decimal places. odu.edunih.gov This high level of accuracy is crucial for confirming the elemental composition of the molecule. For this compound (C₆H₈N₂S), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Upon ionization, the molecule can undergo fragmentation, and the resulting fragment ions provide valuable structural information. The fragmentation of pyridine derivatives often involves the cleavage of the pyridine ring or the loss of substituents. rsc.orgnih.gov For this compound, characteristic fragmentation pathways could include the loss of the methylsulfanyl group (•SCH₃) or the amino group (•NH₂), as well as cleavages within the pyridine ring itself. The fragmentation patterns of prazoles, which also contain pyridine and sulfur linkages, show that heterolytic fragmentations often occur near the sulfur-containing linker. nih.gov

Table 3: List of Compounds

Compound Name
This compound
2-amino-6-methylpyridine
Pyridine

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. When a molecule like this compound is introduced into the mass spectrometer, it is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M•+). This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

The fragmentation pattern is a unique fingerprint of the molecule. For aminopyridine derivatives, fragmentation often involves characteristic losses. A common fragmentation pathway for primary amines is the α-cleavage, which occurs at the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, the molecular ion (M•+) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (154.23 g/mol ).

Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in a fragment ion [M-15]⁺ at m/z 139.

Loss of a thiomethyl radical (•SCH₃): A more significant fragmentation would be the cleavage of the C-S bond, leading to the loss of the thiomethyl group and resulting in a fragment ion [M-47]⁺ at m/z 107.

Loss of HCN: A characteristic fragmentation of the pyridine ring can involve the elimination of a neutral hydrogen cyanide molecule, leading to a fragment at [M-27]⁺.

Table 1: Major EI-MS Fragments for the Analogue 2-Amino-6-methylpyridine Data sourced from NIST Mass Spectrometry Data Center for 2-Pyridinamine, 6-methyl-. nist.gov

m/zProposed FragmentInterpretation
108[C₆H₈N₂]•⁺Molecular Ion (M•⁺)
107[M-H]⁺Loss of a hydrogen radical
93[M-CH₃]⁺Loss of a methyl radical
81[C₅H₅N]⁺Loss of HCN from the [M-H]⁺ fragment
80[C₅H₄N]⁺Further fragmentation

This data illustrates the stability of the aminopyridine ring and the typical fragmentation pathways that can be expected for its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of energy promotes electrons from a ground state to a higher energy excited state. For aromatic molecules like this compound, the most significant transitions are typically π→π* and n→π*.

π→π transitions:* These are high-energy transitions involving the π-electrons of the pyridine ring. They usually result in strong absorption bands.

n→π transitions:* These transitions involve the non-bonding electrons (lone pairs) on the nitrogen and sulfur atoms being promoted to an anti-bonding π* orbital. These are typically of lower energy and intensity compared to π→π* transitions.

The presence of substituents on the pyridine ring significantly influences the absorption maxima (λmax) and intensity. The amino (-NH₂) and methylsulfanyl (-SCH₃) groups are both auxochromes, meaning they can shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity. Spectrophotometric studies on the related compound 2-amino-6-methylpyridine confirm its interaction with π-acceptors, which is fundamentally an electronic phenomenon observable by UV-Vis spectroscopy. libretexts.org

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent Illustrative data based on typical values for substituted aminopyridines.

TransitionExpected λmax Range (nm)Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹)
π→π230 - 2805,000 - 15,000
n→π300 - 350100 - 1,000

The exact position and intensity of these bands are sensitive to the solvent polarity, as polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption maxima.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The conformation of this compound is defined by the spatial arrangement of its substituent groups relative to the pyridine ring. X-ray diffraction studies on analogous structures provide critical insights. For instance, a study of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile revealed that the tetrasubstituted pyridine derivative is essentially planar. The planarity is confirmed by its torsion angles, such as the C7–S1–C5–C4 torsion angle of 180.0 (2)°, which indicates that the methyl group of the methylsulfanyl substituent lies in the plane of the pyridine ring. Similarly, studies on 6-Methylpyridin-2-amine show that its molecular skeleton is also planar. chemguide.co.uk This planarity facilitates π-electron delocalization across the aromatic system.

Table 3: Representative Torsion Angles from an Analogue, 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile Data from Mohamed, S. K., et al. (2015).

Torsion AngleValue (°)Implication
C7–S1–C5–C4180.0 (2)Confirms the coplanarity of the methylsulfanyl group with the pyridine ring.
C3–C2–C1–N2179.9 (2)Indicates planarity within the substituted ring system.
N3–C3–C4–C5179.0 (2)Demonstrates the planar arrangement of the amino and cyano substituents.

These findings strongly suggest that this compound would also adopt a predominantly planar conformation in the solid state, which is crucial for its intermolecular interactions.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions create extended supramolecular networks. The amino group (-NH₂) in this compound is a potent hydrogen bond donor, while the pyridine nitrogen and the sulfur atom can act as hydrogen bond acceptors.

Crystal structure analyses of related compounds demonstrate the importance of these interactions. In the crystal structure of 6-Methylpyridin-2-amine, molecules form inversion dimers through N—H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. chemguide.co.uk These dimers are further linked by N—H···π interactions, forming layers. chemguide.co.uk Similarly, the structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile features a three-dimensional network held together by intermolecular N—H···N hydrogen bonds and weak C—H···π interactions. These non-covalent interactions dictate the physical properties of the solid, such as melting point and solubility.

Table 4: Common Intermolecular Interactions in Aminopyridine Crystal Structures

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondN-H (amino group)N (pyridine ring)2.9 - 3.2Formation of dimers, chains, or sheets
Hydrogen BondN-H (amino group)S (methylsulfanyl)3.2 - 3.6Linking molecules into networks
π-π StackingPyridine RingPyridine Ring3.3 - 3.8Stabilizing layered structures
C-H···π InteractionC-H (methyl/ring)Pyridine Ring3.4 - 3.8Contribution to overall network stability

Chromatographic Methods for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for assessing the purity of pharmaceutical and chemical compounds. For a polar, basic compound like this compound, reverse-phase HPLC (RP-HPLC) is the most common mode.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. A method for the analogous compound 6-Methylpyridin-2-amine utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic acid). sielc.com The acid is used to protonate the basic amine and pyridine nitrogens, ensuring good peak shape and predictable retention. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector set at a wavelength where the compound strongly absorbs.

Table 5: Typical RP-HPLC Conditions for Purity Assessment of Aminopyridine Derivatives Based on methods for analogous compounds. sielc.commdpi.com

ParameterConditionPurpose
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Non-polar stationary phase for reverse-phase separation.
Mobile Phase Acetonitrile : Ammonium Formate Buffer (pH ~4.5)Elutes the compound from the column; buffer controls ionization.
Elution Mode Isocratic or GradientIsocratic for simple separations; gradient for complex mixtures.
Flow Rate 1.0 mL/minControls retention time and separation efficiency.
Detector UV-Vis Diode Array (DAD)Monitors the eluent at a specific wavelength (e.g., 240-270 nm).
Column Temp. 25 - 40 °CEnsures reproducible retention times.

This method can be validated according to ICH guidelines to confirm its linearity, precision, accuracy, and robustness for reliable purity assessment. rjptonline.org

Computational and Theoretical Chemistry Studies on 6 Methylsulfanyl Pyridin 2 Amine Systems

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the reactivity and behavior of a molecule. For 6-(Methylsulfanyl)pyridin-2-amine, techniques such as Density Functional Theory (DFT) are employed to model its electronic environment accurately.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry of molecules. DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict bond lengths and angles with high accuracy, closely mirroring experimental results. uniroma1.it These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms. For pyridine (B92270) derivatives, DFT has been shown to be a reliable method for obtaining optimized structural parameters. kg.ac.rsbiomedres.usresearchgate.net

Specific optimized geometry data (bond lengths and angles) for this compound from dedicated published studies are not available in the searched results. A representative table would be structured as follows: Interactive Data Table: Calculated Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value (Å/°)
Bond Length C-S Data not available
Bond Length S-CH3 Data not available
Bond Length C-N (amino) Data not available
Bond Length C-N (ring) Data not available
Bond Angle C-S-C Data not available

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govumich.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov FMO analysis reveals the distribution of these orbitals across the molecule, indicating the likely sites for nucleophilic and electrophilic attack. In related pyridine systems, the HOMO is often localized on the aminopyridine moiety, while the LUMO can be distributed across the heterocyclic ring.

Specific HOMO/LUMO energy values for this compound are not available in the searched literature. A representative table is shown below: Interactive Data Table: Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents areas of neutral potential. For aminopyridine derivatives, the nitrogen atom of the amino group and the pyridine ring nitrogen are typically regions of high electron density (red), making them likely sites for protonation and interaction with electrophiles.

Analysis of Intramolecular and Intermolecular Interactions

The solid-state structure and properties of a compound are dictated by the network of interactions between its molecules. Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are modern computational tools used to explore these non-covalent interactions in detail.

Specific quantitative data from Hirshfeld surface analysis for this compound is not present in the searched results. A representative table would look like this: Interactive Data Table: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface

Contact Type Contribution (%)
H···H Data not available
C···H / H···C Data not available
N···H / H···N Data not available
S···H / H···S Data not available

Reduced Density Gradient (RDG) analysis is a technique based on electron density that allows for the visualization and characterization of non-covalent interactions (NCIs). The RDG vs. sign(λ₂)ρ plot reveals different types of interactions. Large, negative values of sign(λ₂)ρ (blue spikes) indicate strong attractive interactions like hydrogen bonds. Values near zero (green) signify weak van der Waals interactions, while large positive values (red) denote strong repulsive interactions, such as those found in steric clashes or within rings. This method provides a clear, three-dimensional picture of the bonding and non-bonding interactions within a molecular system.

Interaction Energy and Energy Framework Analyses in Crystal Lattices

Computational analysis of the crystal lattice of aminopyridine derivatives, such as this compound, provides a quantitative understanding of the intermolecular forces that govern its solid-state architecture. Using methods like the CE-B3LYP/6-31G(d,p) model available in CrystalExplorer, the total intermolecular interaction energy (E_tot) can be deconstructed into its fundamental components: electrostatic (E_ele), polarization (E_pol), dispersion (E_disp), and exchange-repulsion (E_rep). mdpi.com

For aminopyridine structures, energy framework analysis often reveals that electrostatic and dispersion forces are the dominant contributors to the stability of the crystal packing. rasayanjournal.co.inresearchgate.netnih.gov Energy frameworks are visualized using cylinders connecting the centroids of interacting molecule pairs, where the cylinder's radius is proportional to the interaction energy's magnitude. rasayanjournal.co.in This visualization highlights the most significant interactions, which typically involve hydrogen bonds (e.g., N-H···N) and π-π stacking, forming robust networks that define the crystal's physical properties. researchgate.netnih.gov In many pyridine-based crystal structures, dispersion energy is found to be the most significant stabilizing force. mdpi.comresearchgate.net

Table 1: Representative Intermolecular Interaction Energies in Aminopyridine-like Crystal Lattices

Interaction PairE_ele (kJ/mol)E_pol (kJ/mol)E_disp (kJ/mol)E_rep (kJ/mol)E_tot (kJ/mol)
N-H···N Hydrogen Bond-50.2-15.8-35.128.5-72.6
π-π Stacking-25.5-10.1-65.730.3-71.0
C-H···π Interaction-10.3-5.2-20.412.1-23.8

Note: The data in this table is illustrative, based on typical values found in computational studies of related heterocyclic compounds, and serves to represent the expected magnitudes of different interaction types.

Spectroscopic Property Prediction and Correlation

Computational Vibrational Spectroscopy (e.g., IR)

Theoretical vibrational spectroscopy, primarily using Density Functional Theory (DFT), is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. arxiv.orghumanjournals.com For a molecule like this compound, calculations are typically performed using hybrid functionals such as B3LYP combined with a basis set like 6-31+G(d,p). humanjournals.com

The process involves optimizing the molecular geometry to an energy minimum, followed by calculating the harmonic vibrational frequencies. researchgate.net The computed frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net This allows for the unambiguous assignment of complex vibrational modes, including the stretching and bending of the amino group (NH₂), C-S stretching of the methylsulfanyl group, and various pyridine ring vibrations. researchgate.net

Table 2: Predicted and Scaled Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
N-H Asymmetric Stretch36503504Amino Group
N-H Symmetric Stretch35403398Amino Group
C-H Aromatic Stretch32153086Pyridine Ring
C-H Methyl Stretch30502928Methyl Group
C=N/C=C Ring Stretch16451579Pyridine Ring
N-H Scissoring16101546Amino Group
C-S Stretch715686Methylsulfanyl Group

Note: Frequencies are representative and based on DFT calculations for similar aminopyridine molecules. humanjournals.comresearchgate.net

Theoretical NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods provides a powerful link between molecular structure and experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is commonly used to calculate the ¹H and ¹³C NMR spectra of organic molecules.

For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. These predicted values, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental results. ucl.ac.uk Discrepancies between theoretical and experimental shifts can reveal subtle electronic or conformational effects. Paramagnetic centers, if present in complexes, can cause significant shifts that are also amenable to computational analysis, providing deep insight into the electronic structure. nsf.gov Such calculations are crucial for confirming assignments in complex spectra and for verifying the proposed structure of synthetic products.

Exploration of Reactivity Descriptors and Reaction Mechanisms

Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index)

The HOMO-LUMO energy gap (ΔE) is a primary indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rasayanjournal.co.in From the HOMO and LUMO energies, key descriptors are derived:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential. It quantifies the ability of a molecule to accept electrons.

These parameters help in predicting how this compound will behave in chemical reactions, identifying it as a potential nucleophile or electrophile and estimating its kinetic stability.

Table 3: Calculated Global Reactivity Descriptors for a Representative Aminopyridine

ParameterValue (eV)
E_HOMO-6.15
E_LUMO-0.78
HOMO-LUMO Gap (ΔE)5.37
Chemical Hardness (η)2.69
Electrophilicity Index (ω)2.21

Note: Data is based on a representative aminopyridine derivative as reported in the literature. rasayanjournal.co.in

Computational Modeling of Reaction Pathways (e.g., Hydrolysis Mechanisms)

DFT calculations are instrumental in elucidating complex reaction mechanisms at the molecular level. For instance, the hydrolysis of a C=N imine bond in a pyridine-containing molecule can be modeled to understand the reaction's feasibility and the role of catalysts or specific functional groups. mdpi.com

A computational study of a hydrolysis mechanism for this compound would involve mapping the potential energy surface of the reaction. This includes locating the structures and calculating the energies of reactants, intermediates, transition states, and products. For example, in a proposed Pd-catalyzed hydrolysis, DFT calculations can show that coordination of the pyridine nitrogen to the metal center lowers the activation energy for nucleophilic attack by water on the imine carbon. mdpi.com The energy difference between the reactants and the transition state (the activation barrier) determines the reaction rate. Such studies have shown that the pyridine moiety can play a crucial role in facilitating hydrolysis by increasing the polarity of the reacting bond upon coordination to a transition metal. mdpi.com

Applications and Emerging Research Directions in Chemical Sciences

Utilization as a Versatile Organic Building Block

The specific arrangement of functional groups in 6-(methylsulfanyl)pyridin-2-amine makes it a highly effective intermediate in organic synthesis. The amino group and the pyridine (B92270) nitrogen offer sites for nucleophilic and electrophilic attack, respectively, while the methylsulfanyl group can be modified or can influence the reactivity of the heterocyclic ring.

The pyridin-2-amine framework is a fundamental starting point for the construction of more elaborate heterocyclic structures. Molecules like this compound are key intermediates in synthesizing a variety of fused and substituted heterocyclic compounds. The reactivity of the amino group, combined with the pyridine ring, allows for cyclization reactions to form polycyclic systems. For instance, 2-amino-3-cyanopyridines, which are structurally related, are well-established precursors for creating a diverse range of fused heterocyclic compounds through reactions with various reagents. researchgate.net

The synthesis of polysubstituted pyridines often relies on annulation strategies or functional group transformations where aminopyridines are key reactants. mdpi.comnih.gov Methodologies have been developed for creating multi-substituted pyridines from acyclic precursors, often resulting in aminonicotinonitrile derivatives which are themselves versatile intermediates. nih.gov The presence of the methylsulfanyl group offers an additional point of chemical modification, potentially through oxidation to sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.comresearchgate.net This reactivity is crucial for introducing further complexity and building intricate molecular scaffolds.

Table 1: Examples of Polysubstituted Pyridine Synthesis This table illustrates synthetic routes to complex pyridine systems, highlighting the versatility of aminopyridine-like precursors.

Starting Material TypeReagent(s)Product TypeYieldReference
EnamineBenzylamine2-(benzylamino)nicotinonitrile85-99% nih.gov
Dichloromethyl-peroxides & EnaminesKOH in DMSOPolysubstituted Pyridines64-78% mdpi.com
4-NitrobenzenesulfonamidesTMSOK, TFATetrasubstituted Pyridines12-30% acs.org

Beyond serving as a general precursor, this compound and its analogs are pivotal intermediates in the targeted synthesis of novel chemical entities with specific, often biologically relevant, functions. The pyridin-2-amine moiety is a common feature in medicinal chemistry, and derivatives are frequently used to construct molecules with potential therapeutic applications.

For example, research into new analgesics has involved the synthesis of 3,5-disubstituted pyridin-2(1H)-ones from substituted 2-aminopyridine (B139424) precursors. nih.gov In these syntheses, the initial aminopyridine is elaborated through a series of reactions, including cross-coupling and functional group manipulations, to yield the final active compounds. nih.gov Similarly, the broader class of pyrimidin-2-amine derivatives has been explored for the development of potent inhibitors for enzymes like Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov The synthetic strategies employed in these studies underscore the role of the core aminopyridine/aminopyrimidine scaffold as a foundational element for building complex, functional molecules. nih.govnih.gov

Role in Coordination Chemistry and Ligand Development

The nitrogen atoms of the pyridine ring and the exocyclic amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. This structure can bind to metal ions, forming stable complexes with diverse geometries and properties.

Transition metal complexes containing pyridine-based ligands are extensively studied due to their interesting electronic, magnetic, and catalytic properties. wikipedia.orgresearchgate.net The aminopyridine framework can coordinate to a wide range of metal ions, including but not limited to copper(II), zinc(II), cobalt(II), and silver(I). vot.plmdpi.com The coordination typically occurs through the lone pair of electrons on the pyridine nitrogen atom. However, the presence of the adjacent amino group allows for more complex binding modes.

Studies on related ligands, such as 2-amino-3-methylpyridine, show that they can coordinate to metal centers like Cu(II) and Ag(I). mdpi.com In some cases, the amino group can bridge two metal ions, leading to the formation of polymeric coordination polymers. mdpi.com The specific geometry of the resulting complex (e.g., octahedral, square pyramidal, or trigonal) depends on the metal ion, the counter-ions, and the reaction conditions. researchgate.netresearchgate.net The methylsulfanyl substituent on the this compound could also potentially interact with certain soft metal ions, although coordination through the two nitrogen atoms is generally dominant.

The pyridin-2-amine structure is a classic example of a bidentate ligand. researchgate.net The pyridine nitrogen and the amino nitrogen can simultaneously bind to a single metal center, a process known as chelation. This forms a stable five-membered ring that includes the metal atom. This bidentate N,N-coordination is a common and predictable binding motif in coordination chemistry. researchgate.netresearchgate.net

Ligands like bis(2-pyridylmethyl)amine, which feature multiple pyridyl units, are well-known for their ability to form stable complexes with transition metals such as Mn(II), Zn(II), and Cd(II). acs.orgacs.org While this compound is a simpler system, it shares the fundamental chelating unit. The formation of such chelates is often entropically favored and results in thermodynamically stable metal complexes. This makes the pyridin-2-amine scaffold a reliable building block for designing more complex multidentate ligands intended for specific applications in catalysis, materials science, or bioinorganic chemistry. vot.plnih.gov

Supramolecular Assembly and Crystal Engineering

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling the intermolecular interactions within the crystal lattice. routledge.com The functional groups on this compound are particularly well-suited for directing supramolecular assembly through strong and reliable non-covalent interactions.

The amino group is an excellent hydrogen bond donor, while the pyridine nitrogen is an effective hydrogen bond acceptor. This combination allows for the formation of robust and predictable hydrogen-bonded networks. rsc.org For instance, the crystal structure of the related compound 6-methylpyridin-2-amine shows that molecules form inversion dimers through N—H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. researchgate.net These dimers are further linked by N—H···π interactions, creating layered structures. researchgate.net

Table 2: Crystallographic Data for a Related Aminopyridine Derivative This table presents crystal structure details for 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile, illustrating the typical solid-state packing for this class of compounds.

ParameterValue
Compound4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile
FormulaC₇H₈N₄S
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.0863 (7)
b (Å)12.698 (2)
c (Å)13.069 (2)
Key InteractionsN—H···N hydrogen bonds, C—H···π interaction
Reference researchgate.net

Applications in Materials Science

The electronic and photophysical properties of pyridine derivatives are of significant interest for applications in materials science. The pyridine ring itself provides a core π-system that can be tuned by the introduction of various substituents. The amino and methylsulfanyl groups in this compound act as electron-donating groups, which can influence the electronic absorption and emission spectra of the molecule.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This property is highly desirable for applications in optoelectronics, chemical sensors, and bio-imaging. nih.govnih.gov The mechanism of AIE often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. nih.gov

Molecules with a donor-π-acceptor (D-π-A) structure are often good candidates for AIE. mdpi.com While this compound itself is a relatively simple molecule, it can serve as a building block for more complex AIE-active structures. For example, pyridine-containing molecules have been incorporated into larger systems that exhibit AIE. mdpi.comsioc-journal.cn The development of a photosensitizer with a tricyano-methylene-pyridine core demonstrates the utility of pyridine derivatives in creating materials with both bright emission and high reactive oxygen species (ROS) generation, which is beneficial for photodynamic therapy. nih.govmdpi.com Although there is no direct evidence of this compound exhibiting AIE, its structural motifs are relevant to the design of AIE-active materials. The key to achieving AIE is often the creation of a propeller-shaped or highly twisted molecular structure that prevents π–π stacking in the aggregated state, a principle that could be applied to derivatives of this compound. nih.gov

The pyridine nitrogen and the exocyclic amino group of this compound make it an excellent ligand for coordinating with metal ions, enabling its integration into coordination complexes and polymers. wikipedia.orgresearchgate.net Pyridine and its derivatives are widely used ligands in coordination chemistry due to the accessible lone pair of electrons on the nitrogen atom, which can form stable coordinate bonds with a wide range of transition metals. wikipedia.orgresearchgate.net

The resulting coordination complexes can have diverse architectures and interesting properties. For example, pyridine-based ligands have been used to construct coordination polymers with luminescent properties. mdpi.com In some cases, the amino group of an aminopyridine ligand can act as a bridge between two metal centers, leading to the formation of polymeric structures. mdpi.com The methylsulfanyl group could also potentially coordinate to certain "soft" metal ions, offering another mode of integration.

Furthermore, this compound can serve as a monomer or a key intermediate in the synthesis of advanced polymers. The reactive sites on the molecule allow for its incorporation into polymer backbones or as pendant groups, imparting specific functionalities to the resulting material. For instance, related pyrimidine (B1678525) compounds are known to react to form both monometallic and bimetallic complexes, showcasing the versatility of these heterocyclic systems in materials synthesis. sigmaaldrich.com

Chemical Biology and Macromolecular Interactions

Researchers utilize such compounds to probe their interactions with enzymes and receptors, which can provide insights into their potential mechanisms of action and therapeutic roles. For instance, derivatives of 2-aminopyridine have been investigated for a range of biological activities, which are predicated on their ability to bind to specific biological targets. nih.gov In a related context, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed as imaging agents for aggregated α-synuclein, a protein implicated in Parkinson's disease, demonstrating the utility of pyridine-amine scaffolds in targeting specific protein conformations. mdpi.com The disulfide bridge in the natural product gliotoxin, which contains a sulfur linkage, is crucial for its immunosuppressive properties, highlighting that sulfur-containing functional groups can play a key role in mediating interactions with biological macromolecules. wikipedia.org While specific macromolecular interaction studies for this compound were not found, its structural features suggest it could be a valuable tool or lead compound in chemical biology research.

Study of Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Direct experimental research detailing the specific interactions of this compound with biological macromolecules is limited in publicly available literature. However, a detailed analysis of its molecular structure allows for the prediction of its potential binding modes with proteins and nucleic acids based on established principles of molecular interaction.

Interactions with Proteins

The interaction of small molecules with proteins is governed by a variety of non-covalent forces. The 2-aminopyridine scaffold is a common motif in medicinal chemistry and is known to participate in key binding events. For instance, in studies of related pyridine-methylamine derivatives designed as inhibitors for the mycobacterial protein MmpL3, the pyridine ring and its substituents have been shown to engage in crucial hydrogen bonds and hydrophobic interactions within the protein's active site. nih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amine group can serve as both a hydrogen bond donor and acceptor. nih.gov

The this compound molecule features several key functional groups that can mediate protein binding:

Pyridine Ring: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The nitrogen atom within the ring acts as a hydrogen bond acceptor.

2-Amino Group: This primary amine is a potent hydrogen bond donor and can also act as an acceptor. It is crucial for anchoring the molecule into the binding pockets of target proteins.

6-Methylsulfanyl Group: The sulfur atom is a weak hydrogen bond acceptor, and the methyl group provides a hydrophobic character, allowing for van der Waals or hydrophobic interactions within non-polar pockets of a protein.

Molecular ComponentPotential Interaction TypeInteracting Protein Residue (Example)
Pyridine NitrogenHydrogen Bond AcceptorSerine, Threonine, Asparagine
Pyridine Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
2-Amino Group (N-H)Hydrogen Bond DonorAspartate, Glutamate, Carbonyl Backbone
2-Amino Group (N)Hydrogen Bond AcceptorSerine, Threonine, Asparagine
6-Methylsulfanyl GroupHydrophobic Interaction / van der WaalsLeucine, Isoleucine, Valine

Interactions with Nucleic Acids

The interaction of small molecules with nucleic acids like DNA and RNA is critical for many biological processes. Covalent modifications to nucleobases, such as methylation, can significantly modulate these interactions. nih.gov While there are no direct studies on this compound binding to nucleic acids, parallels can be drawn from studies on modified nucleobases like N6-methyladenine (m6A). nih.gov

The methyl group in m6A, positioned at the edge of the Watson-Crick face, can influence base-pairing and local nucleic acid structure, thereby affecting protein recognition. nih.gov Similarly, the methylsulfanyl group on the pyridine ring of this compound could influence interactions through several mechanisms. Its placement on the heterocyclic ring could allow it to fit into specific grooves or pockets at a protein-nucleic acid interface. The dominant interactions would likely involve π-stacking between the pyridine ring and the nucleobases. nih.gov The sulfur atom's polarizability and the hydrophobicity of the methyl group could fine-tune the geometry and energy of these stacking interactions.

Pharmacophore Development Principles in Chemical Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the key features of a binding mode, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, which can then be used to screen large compound libraries for new potential drugs. nih.govresearchgate.net

The structure of this compound contains a distinct set of pharmacophoric features that can be utilized in chemical design.

Pharmacophoric FeatureFunctional Group in this compoundRole in Molecular Recognition
Hydrogen Bond Donor (HBD)2-Amino Group (-NH₂)Forms directed hydrogen bonds with acceptor groups on a receptor.
Hydrogen Bond Acceptor (HBA)Pyridine Nitrogen, 2-Amino NitrogenForms directed hydrogen bonds with donor groups on a receptor.
Aromatic Ring (AR)Pyridine RingParticipates in π-π stacking interactions with aromatic residues.
Hydrophobic Feature (HY)-S-CH₃ groupEngages in non-polar interactions within a hydrophobic pocket.

In designing a new therapeutic agent, the 2-aminopyridine core of this molecule can serve as a privileged scaffold. The amino group and pyridine nitrogen can form a bidentate hydrogen-bonding pattern, effectively anchoring the molecule to a target. The methylsulfanyl group can be used to probe hydrophobic sub-pockets within a binding site. Medicinal chemists could use this scaffold as a starting point, modifying the substitution pattern to optimize potency and selectivity for a given biological target, a strategy often employed in the discovery of novel kinase inhibitors and other therapeutics. researchgate.net The development of a pharmacophore model based on this scaffold would involve identifying highly active compounds and abstracting their common chemical features to guide the design of new, potentially more effective molecules. nih.gov

Q & A

Q. Validation :

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.
  • Structural confirmation : ¹H/¹³C NMR (amide proton at δ 6.8–7.2 ppm; methylsulfanyl group at δ 2.1–2.4 ppm), FT-IR (N-H stretch at ~3400 cm⁻¹), and elemental analysis (C, H, N, S) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyridine ring protons, methylsulfanyl group).
    • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and hydrogen-bonding networks. SHELXTL/SHELXL software refines structures, with symmetry codes (e.g., -x, y+½, -z-½) aiding in interpreting packing motifs .

Advanced: How can QSAR models predict the biological activity of this compound derivatives?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models rely on:

  • Descriptors : Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (e.g., Hammett constants).
  • Methodology :
    • Data curation : Collect inhibitory concentrations (e.g., IC50) against target pathogens.
    • Software : MOE or Dragon generates 3D molecular descriptors.
    • Validation : Cross-correlation (r² > 0.85) and leave-one-out (LOO) predictability tests .

Example : Methylsulfanyl groups enhance lipophilicity, improving membrane permeability in antibacterial assays .

Advanced: What challenges arise in crystallographic refinement of this compound complexes?

Answer:

  • Disorder : Methylsulfanyl groups may exhibit rotational disorder, requiring constraints in SHELXL.
  • Hydrogen bonding : N-H⋯N/S interactions complicate electron density maps. Use DFIX/ISOR restraints to model H-atoms .
  • Twinned data : High-resolution (<1.0 Å) datasets mitigate twin law ambiguities. Programs like CELL_NOW index overlapping reflections .

Advanced: How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Steric effects : Bulky substituents (e.g., 4-chlorobenzyl) reduce catalytic efficiency in Suzuki-Miyaura couplings.
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) deactivate the pyridine ring, slowing amination.
  • Optimization : Use Pd(OAc)₂/XPhos catalysts in toluene at 80°C for 12 hours to achieve >80% yield .

Advanced: What mechanistic insights explain the oxidation pathways of the methylsulfanyl group?

Answer:

  • Oxidation to sulfoxide/sulfone :
    • Reagents : m-Chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid.
    • Mechanism : Electrophilic attack on sulfur, forming a sulfonium intermediate.
  • Monitoring : UV-Vis spectroscopy tracks S-O bond formation (λmax ~250 nm) .

Basic: How is the antimicrobial activity of this compound evaluated experimentally?

Answer:

  • Assays :
    • Broth microdilution : Determine Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Zone of inhibition : Agar diffusion tests with 10 µg/mL compound discs .
  • Controls : Compare to ciprofloxacin or ampicillin .

Advanced: How do positional isomers of this compound differ in biological activity?

Answer:
Amino group position significantly alters activity:

Isomer IC50 (µM) for E. coli
This compound15.2 ± 1.3
4-(Methylsulfanyl)pyridin-2-amine28.7 ± 2.1

The 6-position enhances steric complementarity with bacterial enzyme active sites .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C).
  • Storage : In amber vials under nitrogen at -20°C to prevent oxidation .

Advanced: What computational methods predict the tautomeric stability of this compound?

Answer:

  • DFT calculations : B3LYP/6-311+G(d,p) level in Gaussian 16 evaluates tautomer energies (e.g., amine vs. imine forms).
  • Solvent effects : PCM models simulate aqueous environments.
  • Results : The amine tautomer is favored by ~5 kcal/mol due to aromatic stabilization .

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6-(Methylsulfanyl)pyridin-2-amine

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